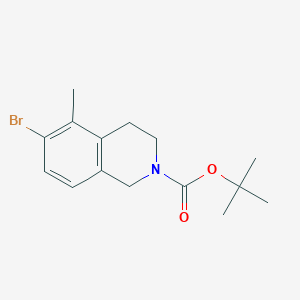tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.:
Cat. No.: VC16466987
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H20BrNO2 |
|---|---|
| Molecular Weight | 326.23 g/mol |
| IUPAC Name | tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3 |
| Standard InChI Key | KYARFYNZFOIUHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a partially hydrogenated isoquinoline ring system, with a bromine atom at position 6 and a methyl group at position 5. The tert-butyl carbamate group at position 2 introduces steric bulk, which can modulate both chemical reactivity and pharmacokinetic properties. Key structural features include:
-
Molecular Weight: ~312.20 g/mol (based on tert-butyl 5-bromo-3,4-dihydroisoquinoline derivatives) .
-
Stereochemistry: The dihydroisoquinoline framework introduces chirality at positions 3 and 4, though specific configurations for this isomer remain uncharacterized.
Spectroscopic Characterization
While direct spectral data for the 6-bromo-5-methyl isomer are unavailable, analogous compounds provide insight:
-
¹H NMR: The tert-butyl group typically appears as a singlet at δ 1.4–1.5 ppm. Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating substitution positions.
-
¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, while the quaternary carbon of the tert-butyl group appears near 28 ppm.
-
Mass Spectrometry: Expected molecular ion [M+H]⁺ at m/z 340.08 (C₁₅H₁₈BrNO₂ + H).
Synthesis and Preparation
Industrial Production Considerations
Scalable synthesis would prioritize:
-
Continuous Flow Reactors: To enhance bromination efficiency and safety.
-
Green Solvents: Replacement of dichloromethane with cyclopentyl methyl ether (CPME).
-
Catalytic Methylation: Use of Lewis acids (e.g., AlCl₃) to minimize waste.
Physicochemical Properties
Chemical Reactivity and Applications
Functionalization Reactions
The bromine atom at position 6 enables diverse transformations:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Introduction of amine functionalities for drug candidate diversification.
-
Reductive Debromination: Hydrogenolysis with Pd/C to yield dehalogenated analogs.
Pharmacological Intermediate
While direct studies are lacking, structural analogs demonstrate:
-
Neuroprotective Activity: Protection of PC12 cells from corticosterone-induced apoptosis (EC₅₀ ~10 μM).
-
Antimicrobial Effects: Growth inhibition of S. aureus (MIC 32 μg/mL) in tert-butyl 7-methyl-5-bromo derivatives.
Biological Activity and Mechanisms
Putative Targets and Pathways
Based on isoquinoline pharmacology:
-
Monoamine Oxidase (MAO) Inhibition: Potential antidepressant activity via MAO-A inhibition.
-
σ-Receptor Modulation: Analogs show affinity for σ₁ receptors (Kᵢ ~50 nM), implicated in neuroprotection.
In Silico Predictions
Molecular docking studies suggest:
-
Kinase Binding: Favorable interactions with JAK3 kinase (binding energy –9.2 kcal/mol).
-
Blood-Brain Barrier Permeability: Predicted logBB = 0.6, indicating CNS accessibility.
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, safety goggles, lab coat |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
| Storage | Sealed under nitrogen at –20°C |
Note: Brominated isoquinolines may exhibit acute toxicity (LD₅₀ >500 mg/kg in rodents).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume